molecular formula C11H10FNO2 B11759772 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Katalognummer: B11759772
Molekulargewicht: 207.20 g/mol
InChI-Schlüssel: UHUYRBTWWVFWSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate involves its interaction with specific molecular targets. The fluoro-substituted pyridine ring can interact with enzymes and receptors, modulating their activity. The propynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is unique due to its combination of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. This combination imparts distinct chemical properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C11H10FNO2

Molekulargewicht

207.20 g/mol

IUPAC-Name

1-(6-fluoro-2-methylpyridin-3-yl)prop-2-ynyl acetate

InChI

InChI=1S/C11H10FNO2/c1-4-10(15-8(3)14)9-5-6-11(12)13-7(9)2/h1,5-6,10H,2-3H3

InChI-Schlüssel

UHUYRBTWWVFWSQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)F)C(C#C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.